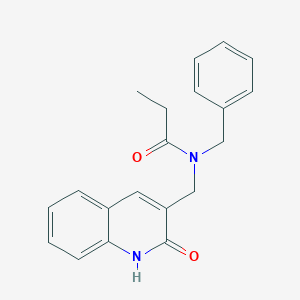
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as BHQ, is a synthetic compound with potential biological and pharmacological applications. BHQ is a derivative of hydroxyquinoline, which is a well-known class of compounds with diverse biological activities. BHQ has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for further research and development.
作用机制
The exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to act by interfering with the function of enzymes involved in DNA replication and protein synthesis. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the activity of certain membrane-bound enzymes, which may contribute to its antimicrobial and antiviral properties.
Biochemical and Physiological Effects:
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its broad-spectrum antimicrobial and antiviral activity, which makes it useful for studying the effects of different pathogens on cells and tissues. However, N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can also be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of new antimicrobial and antiviral agents based on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and related compounds. Another area of research is the investigation of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide's potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and to determine its safety and efficacy in humans.
合成方法
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process involving the reaction of 2-hydroxyquinoline with benzyl bromide and propionyl chloride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
科学研究应用
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to possess antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
属性
IUPAC Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(23)22(13-15-8-4-3-5-9-15)14-17-12-16-10-6-7-11-18(16)21-20(17)24/h3-12H,2,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHPNXZWAQHYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

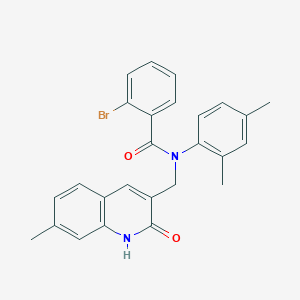

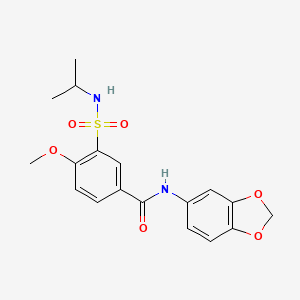

![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
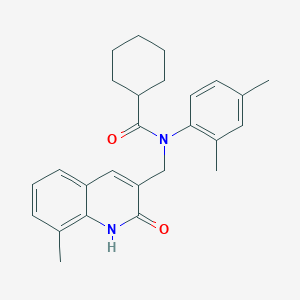
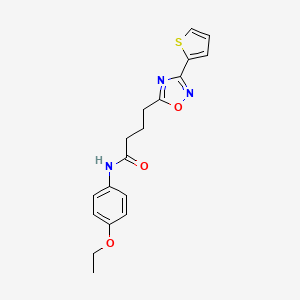
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
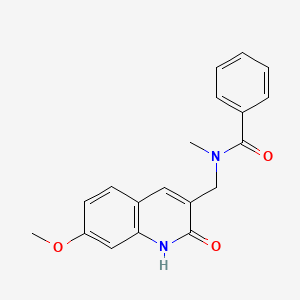
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
